pentafluorobenzenesulfenyl chloride

描述

Chemical Identity and Structural Characteristics

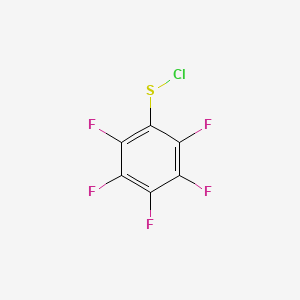

This compound possesses the molecular formula C₆ClF₅S and is assigned the Chemical Abstracts Service registry number 27918-31-6. The compound exhibits a molecular weight of 234.57 grams per mole, representing a moderately sized organofluorine molecule. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2,3,4,5,6-pentafluorophenyl) thiohypochlorite, reflecting its structural composition.

The molecular architecture of this compound features a benzene ring completely substituted with fluorine atoms at positions 2, 3, 4, 5, and 6, with a sulfenyl chloride functional group (-SCl) attached at position 1. This structural arrangement creates a highly electronegative aromatic system due to the presence of five fluorine substituents, which significantly influences the compound's chemical behavior and reactivity patterns. The Simplified Molecular-Input Line-Entry System representation is recorded as S(Cl)C1=C(F)C(F)=C(F)C(F)=C1F, providing a clear indication of the atomic connectivity.

The three-dimensional structure reveals important stereochemical considerations, with the sulfenyl chloride group extending from the aromatic plane. The International Chemical Identifier string InChI=1S/C6ClF5S/c7-13-6-4(11)2(9)1(8)3(10)5(6)12 and its corresponding key ILZYHMZOLCNNCP-UHFFFAOYSA-N provide standardized representations for computational and database applications. Physical property measurements indicate a refractive index ranging from 1.498 to 1.5, suggesting moderate optical density characteristics. The estimated density of 1.641 grams per cubic centimeter reflects the significant contribution of fluorine atoms to the overall molecular mass.

Table 1: Fundamental Properties of this compound

Historical Context and Development

The development of this compound emerged from broader research initiatives in organofluorine chemistry during the mid-20th century, when scientists began exploring the synthesis and applications of highly fluorinated aromatic compounds. Research documented in specialized fluorine chemistry literature demonstrates that this compound arose as part of systematic investigations into polyfluoroarene derivatives and their potential as synthetic intermediates. The compound gained particular attention as researchers recognized its utility in the preparation of chloropolyfluoroarenes through specific reaction pathways.

Historical synthetic approaches to this compound involved the treatment of pentafluorobenzenethiol with various chlorinating agents, including thionyl chloride and sulfuryl chloride. These methodologies represented significant advances in organofluorine synthesis, as they provided reliable routes to previously difficult-to-access fluorinated sulfenyl chloride compounds. The development of ampule-based reaction techniques at elevated temperatures (200-220°C) enabled researchers to achieve successful conversions while managing the volatile nature of both reactants and products.

The compound's emergence coincided with growing industrial interest in fluorinated materials for specialized applications. Research investigations revealed that this compound could serve as an intermediate in the formation of chloropentafluorobenzene through reactions involving molecular chlorine and phosphorus pentachloride, establishing its importance in synthetic chemistry. These discoveries positioned the compound as a valuable building block for accessing various fluorinated aromatic systems.

Position in Organofluorine Chemistry

This compound occupies a distinctive position within the broader field of organofluorine chemistry due to its unique combination of structural features and reactivity characteristics. The compound serves as a representative example of sulfenyl chloride functionality incorporated into highly fluorinated aromatic systems, demonstrating how fluorine substitution can modulate the properties of traditional organic functional groups. Research in heterocyclic chemistry has shown that this compound functions effectively as an electrophilic sulfur reagent, participating in reactions with various nitrogen-containing heterocycles.

The compound's role in organofluorine chemistry extends beyond simple synthetic utility to encompass fundamental studies of electronic effects and reactivity patterns. The presence of five fluorine substituents creates a highly electron-deficient aromatic system, which significantly enhances the electrophilic character of the sulfenyl chloride group. This electronic modification results in increased reactivity toward nucleophilic species and provides access to unique transformation pathways not available with non-fluorinated analogs.

Contemporary research applications demonstrate the compound's utility in specialized organic transformations, particularly in the synthesis of sulfur-nitrogen heterocycles and related materials. Studies involving 1,3λ4δ2,2,4-benzodithiadiazines have revealed that this compound can induce both ring contraction and ring opening reactions, leading to the formation of complex heterocyclic structures. These investigations highlight the compound's value as a tool for accessing structurally diverse organosulfur compounds.

The positioning of this compound within modern synthetic methodology reflects broader trends in organofluorine chemistry toward the development of highly functionalized fluorinated building blocks. The compound exemplifies how traditional functional groups can be enhanced through fluorine incorporation, resulting in reagents with improved selectivity and reactivity profiles for specialized synthetic applications.

Distinction from Pentafluorobenzenesulfonyl Chloride

The distinction between this compound and pentafluorobenzenesulfonyl chloride represents a critical consideration in organofluorine chemistry, as these compounds exhibit fundamentally different structural features and chemical properties despite their similar names and aromatic frameworks. Pentafluorobenzenesulfonyl chloride possesses the molecular formula C₆ClF₅O₂S and CAS registry number 832-53-1, incorporating a sulfonyl chloride functional group (-SO₂Cl) rather than the sulfenyl chloride group (-SCl) present in this compound.

The molecular weight difference between these compounds provides an immediate distinguishing characteristic, with pentafluorobenzenesulfonyl chloride exhibiting a molecular weight of 266.57 grams per mole compared to 234.57 grams per mole for the sulfenyl analog. This mass difference of 32 atomic mass units corresponds precisely to the additional two oxygen atoms present in the sulfonyl derivative. The structural distinction extends to their respective boiling points, with pentafluorobenzenesulfonyl chloride demonstrating significantly higher thermal stability and boiling at 210-211°C under standard atmospheric pressure, contrasting sharply with the 19-24°C boiling point of this compound at reduced pressure.

Table 2: Comparative Analysis of this compound and Pentafluorobenzenesulfonyl Chloride

| Property | Sulfenyl Chloride | Sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₆ClF₅S | C₆ClF₅O₂S |

| CAS Number | 27918-31-6 | 832-53-1 |

| Molecular Weight | 234.57 g/mol | 266.57 g/mol |

| Functional Group | -SCl | -SO₂Cl |

| Boiling Point | 19-24°C (0.02 Torr) | 210-211°C (1 atm) |

| Primary Applications | Electrophilic sulfur reagent | Derivatizing agent |

The chemical reactivity patterns of these compounds differ substantially due to the distinct electronic and steric properties of their respective functional groups. Pentafluorobenzenesulfonyl chloride functions primarily as a derivatizing reagent in analytical chemistry, particularly for the determination of pharmaceutical compounds such as fluoxetine and amphetamine through gas chromatography methods. The sulfonyl chloride group provides enhanced stability and selective reactivity with amine and hydroxyl functionalities, making it valuable for analytical derivatization procedures.

In contrast, this compound exhibits more reactive behavior as an electrophilic sulfur species, participating in heterocycle formation and ring transformation reactions. The sulfenyl chloride functionality demonstrates greater sensitivity to nucleophilic attack and can undergo various rearrangement processes under appropriate reaction conditions. These reactivity differences reflect the fundamental distinction between sulfenyl and sulfonyl chemistry, with the former involving direct sulfur-chlorine bond reactivity and the latter incorporating the stabilizing influence of sulfonyl oxygen atoms.

属性

CAS 编号 |

27918-31-6 |

|---|---|

分子式 |

C6ClF5S |

分子量 |

234.57 g/mol |

IUPAC 名称 |

(2,3,4,5,6-pentafluorophenyl) thiohypochlorite |

InChI |

InChI=1S/C6ClF5S/c7-13-6-4(11)2(9)1(8)3(10)5(6)12 |

InChI 键 |

ILZYHMZOLCNNCP-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)SCl)F)F)F |

规范 SMILES |

C1(=C(C(=C(C(=C1F)F)SCl)F)F)F |

其他CAS编号 |

27918-31-6 |

产品来源 |

United States |

准备方法

General Synthetic Strategy Overview

Pentafluorobenzenesulfenyl chloride (C6F5SCl) is typically synthesized through the chlorination of pentafluorobenzenethiol or via the reduction and chlorination of pentafluorobenzenesulfonyl chloride or related sulfonyl derivatives. The key challenge lies in controlling the oxidation state of sulfur and preserving the pentafluorophenyl ring integrity. The preparation methods can be broadly categorized into:

- Chlorination of pentafluorobenzenethiol

- Reduction of pentafluorobenzenesulfonyl chloride followed by chlorination

- Direct sulfenyl chloride formation from pentafluorobenzenesulfonyl precursors

Preparation from Pentafluorobenzenesulfonyl Chloride

Pentafluorobenzenesulfonyl chloride (C6F5SO2Cl) serves as a common precursor. According to studies on the reactivity of pentafluorobenzenesulfonyl derivatives, pentafluorobenzenesulfonyl chloride can be manipulated under reductive conditions to yield sulfenyl chloride species.

Reduction Step : Pentafluorobenzenesulfonyl chloride is subjected to reductive conditions, often using reagents such as phosphorous trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) in the presence of reducing agents to lower the oxidation state from sulfonyl (S+6) to sulfenyl (S+2).

Chlorination Step : The intermediate pentafluorobenzenethiol formed is then chlorinated to give this compound.

The reaction pathways are sensitive, as over-reduction or side reactions can lead to cleavage of the pentafluorophenyl ring or formation of undesired by-products such as pentafluorobenzene or disulfides.

Direct Chlorination of Pentafluorobenzenethiol

An alternative method involves the direct chlorination of pentafluorobenzenethiol (C6F5SH):

Pentafluorobenzenethiol is prepared by reduction of pentafluorobenzenesulfonyl chloride or by other synthetic routes.

Chlorination is then performed using chlorine gas or other chlorinating agents (e.g., N-chlorosuccinimide) under controlled conditions to yield this compound.

This method requires careful control of reaction temperature and stoichiometry to avoid over-chlorination or oxidation to sulfonyl derivatives.

Related Preparative Procedures and Catalytic Systems

While direct literature on this compound synthesis is limited, related sulfonyl chloride preparation methods provide insights:

The preparation of benzenesulfonyl chlorides from benzenesulfonic acid and thionyl chloride is well-established and can be adapted for pentafluorinated analogs. This involves reacting the sulfonic acid with thionyl chloride at temperatures between 60°C and 160°C, often in the presence of sulfonating agents to improve yield and purity.

Metal chloride catalysts such as aluminum trichloride (AlCl3) can facilitate ether cleavage reactions in pentafluorophenyl derivatives, which is relevant in the synthesis of pentafluorophenol and may be adapted for sulfenyl chloride intermediates.

Data Table: Summary of Key Preparation Methods

Research Findings and Mechanistic Insights

Pentafluorobenzenesulfonyl chloride exhibits unique reactivity with organolithium and organomagnesium reagents, often leading to cleavage of the S–Cl bond and formation of pentafluorobenzene rather than direct substitution products. This suggests that sulfenyl chloride formation requires milder and more controlled conditions than typical sulfonyl chlorides.

The formation of this compound is proposed to proceed via intermediate pentafluorobenzenethiol, which can be isolated or generated in situ before chlorination.

The use of metal chloride catalysts and organic solvents such as dichloroethane or nitrobenzene can aid in selective transformations involving pentafluorophenyl derivatives, indicating potential for catalytic improvements in sulfenyl chloride synthesis.

化学反应分析

pentafluorobenzenesulfenyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: It can also undergo addition reactions with various nucleophiles.

Common reagents used in these reactions include chlorine gas, sulfuryl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Derivatization Reagent in Analytical Chemistry

Applications:

- Simultaneous Determination of Compounds: PFBSCl is widely used as a derivatizing agent for the simultaneous determination of fluoxetine and its metabolite, p-trifluoromethylphenol, in human liver microsomes. This application is crucial for pharmacokinetic studies and therapeutic monitoring .

- Gas Chromatography (GC) Analysis: It is employed for the electrophore labeling of small tyrosyl peptides, enabling their analysis via gas chromatography with electron-capture detection. This method enhances the sensitivity and specificity of peptide analysis in various biological samples .

Mechanism:

The derivatization process typically involves nucleophilic substitution reactions where PFBSCl reacts with nucleophiles present in the target compounds, forming stable derivatives that can be easily analyzed .

Drug Discovery and Proteomics

Applications:

- Electrophilic Warhead in Drug Design: PFBSCl has been utilized to create pentafluorobenzene sulfonamide derivatives, which serve as novel electrophilic warheads in proteomic studies. These compounds can selectively modify proteins, aiding in the identification of protein targets and pathways involved in disease processes .

- Rapid Detection Methods: The compound has been incorporated into rapid detection methods for amphetamines and other psychoactive substances in plasma samples. The use of PFBSCl facilitates quicker analysis times while maintaining accuracy, which is vital in clinical toxicology .

Case Studies and Research Findings

Safety and Handling Considerations

PFBSCl is classified as hazardous due to its corrosive nature and potential health risks upon exposure. Proper safety measures should be taken when handling this compound:

作用机制

The mechanism of action of pentafluorobenzenesulphenyl chloride involves its ability to act as an electrophile in various chemical reactions. The presence of the electron-withdrawing fluorine atoms enhances its reactivity, allowing it to interact with nucleophiles and form stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Comparison with Similar Compounds

Pentafluorobenzenesulfenyl chloride is part of a broader class of arylsulfenyl chlorides. Below is a detailed comparison with structurally and functionally related compounds:

Electronic Effects and Reactivity

This compound (C₆F₅SCl) :

Phenylsulfenyl chloride (C₆H₅SCl) :

p-Toluenesulfenyl chloride (CH₃C₆H₄SCl) :

2-Nitrobenzenesulfenyl chloride (O₂NC₆H₄SCl) :

Steric and Functional Group Effects

| Compound | Steric Profile | Yield in Indole Synthesis | Key Limitation |

|---|---|---|---|

| This compound | Low steric hindrance | 87% | Sensitive to moisture |

| Phenylsulfenyl chloride | Low steric hindrance | 85–90% | Slower reaction kinetics |

| p-Toluenesulfenyl chloride | Moderate steric effects | 83–88% | Solvent-dependent side reactions |

| 2-Nitrobenzenesulfenyl chloride | High steric hindrance | 52% | Competing addition pathways |

Reaction Compatibility

- Alkylsulfenyl chlorides (e.g., trichloromethylsulfenyl chloride, CCl₃SCl) :

- Pentafluorosulfanyl (SF₅) analogs (e.g., 3-fluoro-5-(pentafluorosulfur)benzoyl chloride) :

Critical Research Findings

- Electronic Deficiency Advantage : The electron-withdrawing fluorine substituents in this compound enhance its electrophilicity, enabling faster and higher-yielding cyclizations compared to electron-rich analogs like p-toluenesulfenyl chloride .

- Steric Limitations : Ortho-substituted sulfenyl chlorides (e.g., 2-nitrobenzenesulfenyl chloride) exhibit diminished efficacy due to steric clashes during cyclization .

常见问题

Q. What are the recommended methods for synthesizing pentafluorobenzenesulfenyl chloride in laboratory settings?

this compound is typically synthesized via electrophilic substitution or halogenation reactions. A validated approach involves using Lewis acid catalysts (e.g., FeCl₃ or ZnCl₂) to facilitate sulfenylation of pentafluorobenzene derivatives under controlled anhydrous conditions . For example, FeCl₃ (3 mol%) in acetic acid efficiently promotes the conversion of trichloromethyl-pentafluorosulfanylbenzene to sulfenyl chloride derivatives at ambient temperatures . Reaction parameters such as catalyst loading (5–30 mol%), solvent selection, and stoichiometric ratios of water (50–200 mol%) significantly influence yield and purity .

Q. What safety protocols are critical when handling this compound?

Due to its reactivity and potential toxicity, strict safety measures are required:

- Personal protective equipment (PPE): Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) .

- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition .

Q. Which analytical techniques are optimal for characterizing this compound?

- NMR spectroscopy: ¹⁹F and ¹H NMR are critical for verifying fluorinated aromatic structures and sulfenyl chloride functionality .

- Mass spectrometry (MS): High-resolution MS (e.g., ESI-TOF) confirms molecular weight (302.658 g/mol) and isotopic patterns .

- X-ray crystallography: Resolves crystal packing and bond-length anomalies in fluorinated sulfenyl chlorides .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be distinguished (e.g., radical vs. electrophilic pathways)?

Mechanistic studies require kinetic isotope effects (KIE) and trapping experiments :

- Radical pathways: Initiated by UV light or peroxides; confirmed via EPR spectroscopy or radical traps (e.g., TEMPO) . For example, free-radical reactions with alkanes yield alkyl sulfides via thiyl radical intermediates .

- Electrophilic pathways: Dominated by Lewis acid catalysts; demonstrated by Hammett plots correlating substituent effects with reaction rates .

Q. What strategies mitigate side reactions (e.g., hydrolysis or disulfide formation) during synthetic applications?

Q. How do structural modifications of this compound influence its reactivity in C–S bond formation?

- Electron-withdrawing effects: The pentafluorophenyl group enhances electrophilicity at the sulfur center, accelerating nucleophilic attacks (e.g., by thiols or amines) .

- Steric hindrance: Ortho-fluorine atoms reduce accessibility to the sulfur atom, necessitating bulky reagents for regioselective coupling .

Q. What are the discrepancies in reported catalytic efficiencies for sulfenylation reactions, and how can they be resolved?

Contradictions in catalyst performance (e.g., FeCl₃ vs. ZnCl₂) arise from solvent polarity and substrate electronic profiles. Systematic design of experiments (DoE) can isolate variables:

- Solvent screening: Polar aprotic solvents (e.g., DMF) favor ZnCl₂, while nonpolar media enhance FeCl₃ activity .

- Substrate electronic mapping: Electron-deficient aromatics require milder catalysts, whereas electron-rich systems need stronger Lewis acids .

Methodological Guidelines

Q. How should researchers optimize reaction yields for large-scale syntheses?

Q. What computational tools aid in predicting the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。